(S,S,R,R)-Orlistat

Chiral chromatography Stereochemistry Pharmaceutical impurity profiling

(S,S,R,R)-Orlistat (CAS 1620409-08-6) is a critical isomeric impurity reference standard for Orlistat, essential for HPLC/UPLC method development, ANDA submission, and compendial QC release testing. Its distinct stereochemistry (2S,1′S,2′R,3′R) and unique InChI Key (AHLBNYSZXLDEJQ-FICKONGGSA-N) ensure unambiguous identification in chiral systems—using an incorrect stereoisomer will invalidate regulatory compliance. Supplied with full characterization data for traceability to USP/EP Orlistat monographs. Choose this exact stereoisomer to guarantee method specificity and meet ICH impurity guidelines.

Molecular Formula C29H53NO5
Molecular Weight 495.745
CAS No. 1620409-08-6
Cat. No. B586623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,R,R)-Orlistat
CAS1620409-08-6
SynonymsN-Formyl-D-leucine (1S)-1-[[(2R,3R)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; 
Molecular FormulaC29H53NO5
Molecular Weight495.745
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1
InChIKeyAHLBNYSZXLDEJQ-FICKONGGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S,R,R)-Orlistat (CAS 1620409-08-6): A Critical Stereoisomer Reference Standard for Orlistat Pharmaceutical Analysis and Method Validation


(S,S,R,R)-Orlistat (CAS 1620409-08-6) is a defined stereoisomer of the lipase inhibitor Orlistat (tetrahydrolipstatin, THL) with the IUPAC name [(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate and molecular formula C₂₉H₅₃NO₅ (molecular weight 495.745 g/mol) . This compound is not the therapeutically active API configuration but is categorized as an isomeric impurity of Orlistat (Orlistat Impurity 16 / Orlistat (R,S,R,R)-Isomer) . Its primary procurement value lies in its use as a reference standard for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and traceability against USP or EP pharmacopeial standards during commercial production of Orlistat [1]. The compound is characterized by four defined stereocenters and a specific InChI Key (AHLBNYSZXLDEJQ-FICKONGGSA-N) that distinguishes it from all other Orlistat stereoisomers .

Why (S,S,R,R)-Orlistat Cannot Be Substituted with Other Orlistat Stereoisomers in Analytical and Reference Applications


Orlistat possesses four chiral centers, giving rise to multiple stereoisomers with distinct spatial arrangements, each characterized by a unique InChI Key and specific stereochemical descriptors . The (S,S,R,R)-Orlistat isomer (also cataloged as (R,S,R,R)-Orlistat in some vendor nomenclature) exhibits an absolute configuration defined by the CIP (Cahn-Ingold-Prelog) rules that fundamentally differs from the therapeutically active Orlistat API configuration (2S,3S,5S) and from other stereoisomeric derivatives such as (R,S,S,S)-Orlistat . Substituting (S,S,R,R)-Orlistat with an alternative Orlistat stereoisomer in analytical applications will compromise method specificity because chromatographic retention times, mass spectral fragmentation patterns, and spectroscopic signatures are stereochemistry-dependent [1]. In pharmaceutical QC environments, the use of an incorrect stereoisomer as an impurity reference standard directly invalidates regulatory compliance, as compendial methods (USP, EP) require isomer-specific reference materials for accurate identification and quantification of specified impurities [1]. Therefore, procurement of the precise stereoisomer with the correct CAS number and validated stereochemical identity is mandatory for any application requiring regulatory traceability or method validation.

Quantitative Differentiation of (S,S,R,R)-Orlistat: Comparative Evidence for Analytical Reference Selection


Chiral Identity: (S,S,R,R)-Orlistat vs. Therapeutically Active Orlistat API Configuration

(S,S,R,R)-Orlistat (CAS 1620409-08-6) is characterized by four defined stereocenters with absolute configuration (2S,1′S,2′R,3′R) and the corresponding InChI Key AHLBNYSZXLDEJQ-FICKONGGSA-N . This stereochemical arrangement is structurally and analytically distinct from the therapeutically active Orlistat API, which possesses the (2S,3S,5S) configuration (CAS 96829-58-2) with a different InChI Key [1]. The difference in stereochemistry ensures that (S,S,R,R)-Orlistat elutes at a distinct retention time in chiral chromatographic systems, enabling its use as a system suitability marker or impurity reference standard in Orlistat pharmaceutical analysis [2].

Chiral chromatography Stereochemistry Pharmaceutical impurity profiling

Lipase Inhibition Activity: (S,S,R,R)-Orlistat as a Low-Activity Impurity vs. Active Orlistat API

The therapeutically active Orlistat API (2S,3S,5S configuration; CAS 96829-58-2) demonstrates potent inhibition of human pancreatic lipase with a reported IC₅₀ of 1.60 nM in a negative allosteric modulator assay using DDAO-ol as fluorescent substrate with 3-minute preincubation [1]. Additionally, Orlistat inhibits human duodenal juice pancreatic lipase (PL) with an IC₅₀ of 122 ng/mL . In contrast, (S,S,R,R)-Orlistat (CAS 1620409-08-6) is explicitly classified as an isomeric impurity of Orlistat (Orlistat Impurity 16) rather than a biologically active configuration . While direct IC₅₀ data for (S,S,R,R)-Orlistat is not reported in primary literature, its designation as an impurity rather than an active pharmaceutical ingredient establishes that its lipase inhibitory activity is either absent or substantially reduced relative to the active (2S,3S,5S) Orlistat configuration.

Lipase inhibition Enzyme assay Pharmacopoeial impurity

Analytical Characterization: (S,S,R,R)-Orlistat vs. (R,S,S,S)-Orlistat Stereoisomeric Derivative

(S,S,R,R)-Orlistat (CAS 1620409-08-6) is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of Orlistat [1]. It can serve as a reference standard with traceability against USP or EP pharmacopeial standards. In contrast, (R,S,S,S)-Orlistat (CAS 104872-28-8) is a stereoisomeric derivative with reported biological activity against mycobacterial lipid esterases: Ag85C (Kᵢ: 16.43 μM), Rv3802 (EC₅₀: 16.2 nM), and Pks13-TE . While both are Orlistat stereoisomers, their intended applications are fundamentally different: (S,S,R,R)-Orlistat is an analytical impurity reference material, whereas (R,S,S,S)-Orlistat is a research tool for mycobacterial enzyme inhibition studies.

Reference standard Analytical method development Quality control

Synthetic Origin and Stereochemical Control: (S,S,R,R)-Orlistat as a Defined Synthetic Impurity Reference

The synthesis of (S,S,R,R)-Orlistat requires stereoselective steps including β-lactone ring formation with controlled stereochemistry via chiral catalysts or chiral starting materials, followed by rigorous purification (crystallization, chromatography, and HPLC) to isolate the desired stereoisomer . Alternative synthetic routes involve enantioselective synthesis of (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one using asymmetric hydrogenation and Grignard reagent-promoted lactone cyclization, or sequential organocatalytic β-hydroxy and Mukayama addition reactions to achieve enantiomerically pure (S,S,R,R)-Orlistat . In contrast, the Orlistat API is typically produced via catalytic hydrogenation of lipstatin, a fermentation-derived natural product [1]. The distinct synthetic origins and the controlled introduction of specific stereochemistry in (S,S,R,R)-Orlistat ensure its utility as a well-characterized impurity reference with documented stereochemical purity.

Stereoselective synthesis Chiral catalysis Impurity reference

Predicted Physicochemical Properties: (S,S,R,R)-Orlistat as a Highly Lipophilic Impurity

Predicted physicochemical data for (S,S,R,R)-Orlistat (CAS 1620409-08-6) generated using the ACD/Labs Percepta Platform indicate an ACD/LogP of 8.94, ACD/LogD (pH 5.5 and 7.4) of 8.95, and a topological polar surface area (TPSA) of 82 Ų . The predicted ACD/BCF (bioconcentration factor) is 1,000,000.00, reflecting extremely high lipophilicity and minimal aqueous solubility. These properties are consistent with the class behavior of Orlistat stereoisomers, which are highly lipophilic and minimally systemically absorbed. For analytical applications, the high LogP value directly influences reversed-phase HPLC retention behavior, requiring careful selection of mobile phase composition for adequate resolution from the Orlistat API peak. For comparison, molecules with high log P (>3) and low TPSA (<75) are noted to have increased potential for toxicity [1]; (S,S,R,R)-Orlistat exceeds both thresholds, reinforcing its classification as a non-therapeutic reference material.

Lipophilicity Chromatographic retention Bioavailability

Primary Application Scenarios for (S,S,R,R)-Orlistat (CAS 1620409-08-6) in Pharmaceutical and Analytical Settings


Analytical Method Development and Validation (AMV) for Orlistat Impurity Profiling

(S,S,R,R)-Orlistat serves as a critical reference standard for developing and validating HPLC or UPLC methods intended to detect and quantify stereoisomeric impurities in Orlistat drug substance and drug product. The compound's distinct InChI Key (AHLBNYSZXLDEJQ-FICKONGGSA-N) and stereochemical configuration (2S,1′S,2′R,3′R) ensure unambiguous identification and system suitability assessment in chiral chromatographic systems . Its availability with detailed characterization data compliant with regulatory guidelines supports method validation activities required for Abbreviated New Drug Applications (ANDA) [1].

Quality Control (QC) Reference Standard in Orlistat Pharmaceutical Manufacturing

In commercial production of Orlistat API and finished dosage forms, (S,S,R,R)-Orlistat is employed as a reference standard for quality control release testing, stability studies, and impurity limit verification. The product can be used with traceability against USP or EP pharmacopeial standards, enabling manufacturers to meet compendial requirements for specified impurity identification and quantification . As Orlistat Impurity 16 (Orlistat (R,S,R,R)-Isomer), this compound represents a specific stereoisomeric impurity that must be controlled within acceptable limits per ICH Q3A/Q3B guidelines .

Pharmacopeial Traceability and Regulatory Submission Support

(S,S,R,R)-Orlistat is supplied with characterization documentation suitable for establishing traceability to primary pharmacopeial reference standards (USP Orlistat Related Compounds or EP Orlistat Impurity Standards). This traceability is essential for regulatory submissions to agencies such as the FDA (for ANDA applications) and EMA, where demonstration of impurity profile control and analytical method equivalency is a statutory requirement . The compound's defined stereochemistry and high purity support its use as a secondary reference standard in qualified analytical laboratories.

Quote Request

Request a Quote for (S,S,R,R)-Orlistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.